molecular formula C24H30N2O4 B3018280 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide CAS No. 921842-99-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide

Cat. No.: B3018280
CAS No.: 921842-99-1
M. Wt: 410.514
InChI Key: YDZZZYITKDONJB-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like oxazepine core, substituted with an isopentyl chain, geminal dimethyl groups at position 3, and a 4-methoxybenzamide moiety at position 5. While direct biological data for this compound is sparse in publicly available literature, its design aligns with trends in medicinal chemistry favoring lipophilic substituents (e.g., isopentyl, methoxy) to enhance bioavailability and target engagement .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)12-13-26-20-14-18(8-11-21(20)30-15-24(3,4)23(26)28)25-22(27)17-6-9-19(29-5)10-7-17/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZZZYITKDONJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes invite comparison with other benzoxazepines and benzamide derivatives.

Structural Analogues and Functional Group Variations

Key structural analogs include:

Benzoxazepines with alkyl substituents: Compounds like 5-ethyl-3-methyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine derivatives lack the isopentyl chain and geminal dimethyl groups. The isopentyl group in the target compound may confer higher lipophilicity (predicted logP ~3.5 vs.

4-Methoxybenzamide derivatives : Analogues such as (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () share the benzamide backbone but replace the oxazepine core with a thiazolidinedione ring. This substitution likely alters target specificity; thiazolidinediones are associated with PPAR-γ agonism, whereas benzoxazepines often modulate kinases or GPCRs .

Pharmacological and Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

Compound Core Structure Substituents Predicted logP Therapeutic Target Hypothesis
Target Compound Benzoxazepine 5-isopentyl, 3,3-dimethyl, 4-methoxy 3.5 Kinase inhibitors, GPCR modulators
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione Phenyl, dioxothiazolidinone 2.8 PPAR-γ agonists
5-Ethyl-3-methyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine-7-carboxamide Benzoxazepine 5-ethyl, 3-methyl 2.9 Serotonin receptor antagonists

Key Observations :

  • The isopentyl chain and geminal dimethyl groups in the target compound may enhance metabolic stability compared to shorter alkyl chains (e.g., ethyl), reducing susceptibility to cytochrome P450 oxidation.
  • The 4-methoxybenzamide group balances electron-donating effects (for receptor binding) with moderate hydrophobicity, contrasting with the electron-withdrawing thiazolidinedione group in ’s compound .

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